

Spectroscopic Analysis of 6-(hydroxymethyl)morpholin-3-one: A Technical Guide

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)morpholin-3-one

Cat. No.: B1523583

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **6-(hydroxymethyl)morpholin-3-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, its unambiguous structural confirmation is paramount. This document outlines the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It offers a detailed interpretation of the spectral data, demonstrating how a multi-technique approach provides comprehensive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply spectroscopic methods for the characterization of complex organic molecules.

Introduction: The Importance of Structural Verification

6-(hydroxymethyl)morpholin-3-one (Molecular Formula: $\text{C}_5\text{H}_9\text{NO}_3$, Molecular Weight: 131.13 g/mol) is a chiral morpholinone derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. The morpholinone core is recognized as a privileged structure in drug design, and modifications, such as the hydroxymethyl group at the

C6 position, offer a reactive handle for creating diverse chemical libraries. Given its role as a foundational building block, rigorous structural verification is not merely a procedural step but a critical requirement for ensuring the integrity of subsequent synthetic transformations and the validity of structure-activity relationship (SAR) studies.

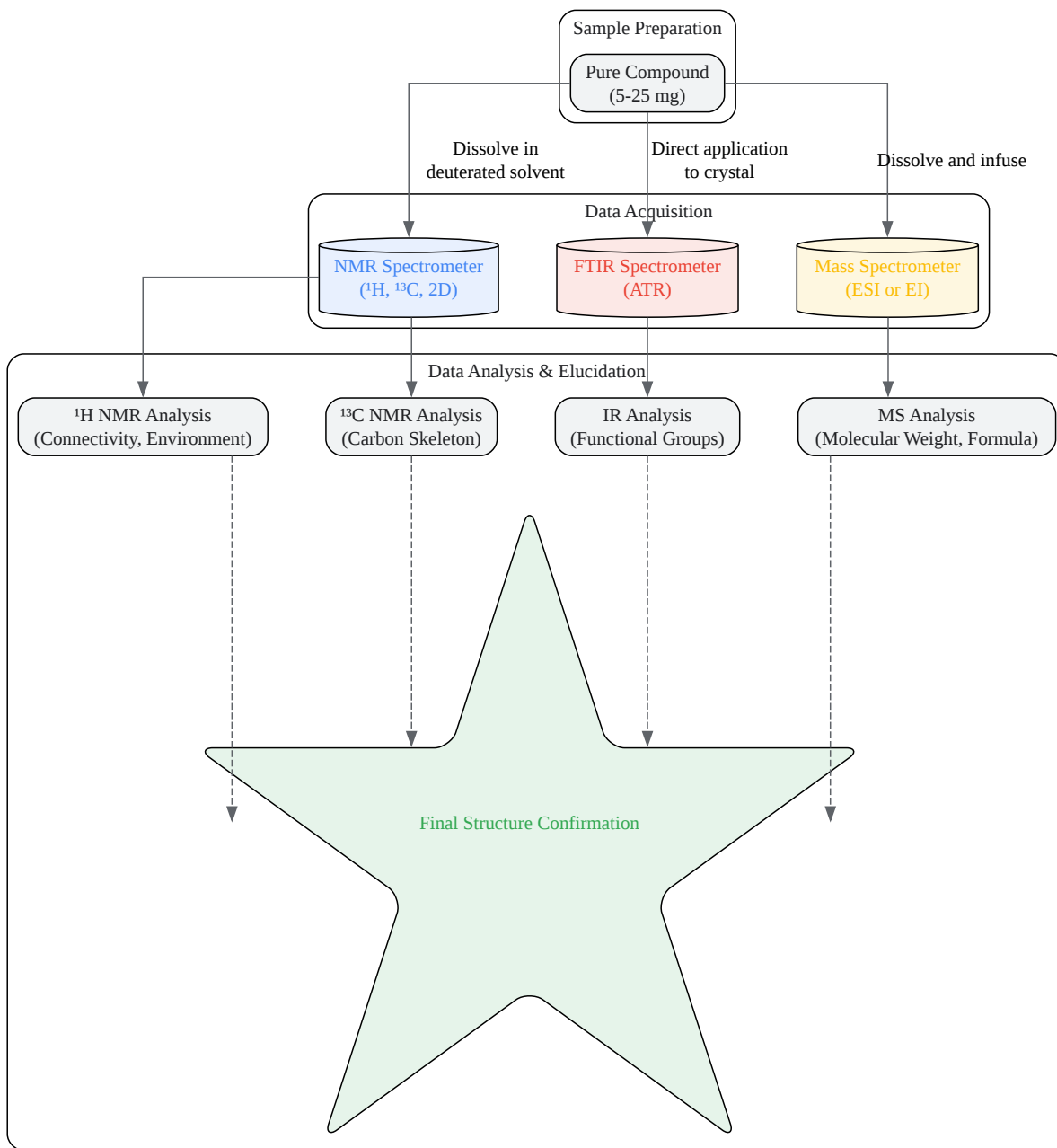
Spectroscopic analysis provides the necessary tools for this verification. Each technique offers a unique and complementary piece of the structural puzzle.

- NMR Spectroscopy maps the carbon-hydrogen framework and reveals the connectivity and chemical environment of each atom.
- IR Spectroscopy identifies the key functional groups present in the molecule.
- Mass Spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, further confirming its structure.

This guide will systematically deconstruct the spectroscopic signature of **6-(hydroxymethyl)morpholin-3-one**, explaining the causality behind the observed data and providing field-proven protocols for data acquisition.

Integrated Spectroscopic Workflow

The comprehensive analysis of a novel or synthesized compound follows a logical workflow. The objective is to gather orthogonal data points that, when combined, leave no ambiguity in the final structure.



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